Acanthoside B Acanthoside B (+)-syringaresinol beta-D-glucoside is a beta-D-glucoside. It has a role as a metabolite. It is functionally related to a (+)-syringaresinol.
Acanthoside B is a natural product found in Acanthus ilicifolius, Ligustrum obtusifolium, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 7374-79-0
VCID: VC20777147
InChI: InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20+,22+,23-,24+,25+,26+,28-/m0/s1
SMILES: COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC
Molecular Formula: C28H36O13
Molecular Weight: 580.6 g/mol

Acanthoside B

CAS No.: 7374-79-0

Cat. No.: VC20777147

Molecular Formula: C28H36O13

Molecular Weight: 580.6 g/mol

* For research use only. Not for human or veterinary use.

Acanthoside B - 7374-79-0

Specification

Description (+)-syringaresinol beta-D-glucoside is a beta-D-glucoside. It has a role as a metabolite. It is functionally related to a (+)-syringaresinol.
Acanthoside B is a natural product found in Acanthus ilicifolius, Ligustrum obtusifolium, and other organisms with data available.
CAS No. 7374-79-0
Molecular Formula C28H36O13
Molecular Weight 580.6 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20+,22+,23-,24+,25+,26+,28-/m0/s1
Standard InChI Key WEKCEGQSIIQPAQ-IRBNZIFYSA-N
Isomeric SMILES COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC
SMILES COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC
Canonical SMILES COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC
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